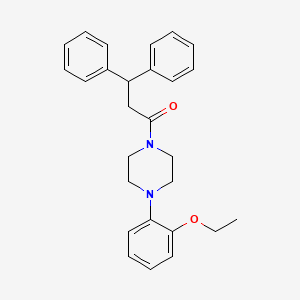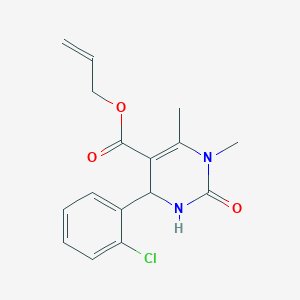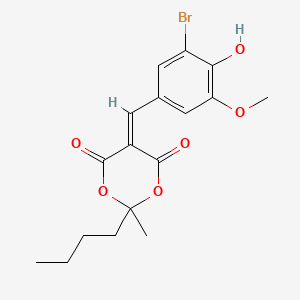
1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine
説明
1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine, also known as DPPEP, is a compound that has been studied extensively in the scientific community for its potential applications in various fields. It is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a topic of interest for researchers in fields such as pharmacology, neuroscience, and biochemistry. In
科学的研究の応用
1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine has been studied for its potential applications in various fields of scientific research. In pharmacology, it has been shown to have potential as a drug candidate for the treatment of depression and anxiety disorders. In neuroscience, it has been studied for its effects on the dopaminergic and serotonergic systems, which are involved in mood regulation. In biochemistry, it has been studied for its interactions with various proteins and enzymes, which could lead to the development of new therapeutic agents.
作用機序
The mechanism of action of 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation. It may also act as an antagonist at certain receptors, such as the 5-HT2A receptor.
Biochemical and Physiological Effects:
1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which could lead to improvements in mood and anxiety. It has also been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases. Additionally, it has been shown to have antioxidant properties, which could have potential applications in the treatment of various diseases associated with oxidative stress.
実験室実験の利点と制限
One advantage of 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine is that it has been shown to be relatively easy to synthesize and purify. Additionally, it has been shown to have a high degree of selectivity for certain receptors, which could make it a useful tool for studying the function of these receptors. However, one limitation of 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine. One area of interest is the development of 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine-based drugs for the treatment of depression and anxiety disorders. Another area of interest is the study of 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine's effects on the immune system, which could have potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine and its interactions with various receptors and proteins.
特性
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-2-31-26-16-10-9-15-25(26)28-17-19-29(20-18-28)27(30)21-24(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-16,24H,2,17-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPUXZFZUAPXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide](/img/structure/B4887790.png)
![3-(anilinocarbonyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4887793.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887795.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887799.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide](/img/structure/B4887812.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B4887828.png)
![2-[8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetamide](/img/structure/B4887833.png)

![cyclohexyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4887877.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4887878.png)

